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Compound of Interest

3-formyl-N-methyl-1H-indole-2-
Compound Name:
carboxamide

Cat. No.: B8121992

Get Quote

Executive Summary & Application Context

3-formyl-N-methyl-1H-indole-2-carboxamide (CAS: 894853-05-5) acts as a pivotal
electrophilic scaffold in medicinal chemistry. It is primarily utilized in Knoevenagel

condensations to generate oxindole-based kinase inhibitors (e.g., analogs of Sunitinib) or in the
synthesis of tricyclic indole derivatives.

Accurate determination of its melting point (MP) is the primary metric for assessing the purity of
this intermediate prior to the condensation step. Impurities at this stage—specifically the non-
formylated precursor or over-formylated byproducts—can drastically reduce the yield of the
subsequent API (Active Pharmaceutical Ingredient) synthesis.

Comparative Technical Profile

The table below benchmarks the target compound against its direct structural precursors and
analogs. Note that while the ester analogs are lower melting, the amide functionality
significantly increases lattice energy via hydrogen bonding.
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Structure Melting Point Role in
Compound o CAS No. .
Description (°C) Synthesis
3-Formyl-N-
>220°C
Target methyl-1H- ) )
) 894853-05-5 (Predicted/Obser  Key Electrophile
Compound indole-2- d)
ved)*

carboxamide

N-Methyl-1H-
Precursor A indole-2- 69808-71-5 215 -217°C Starting Material

carboxamide

Methyl 3-formyl-

Analog B 1H-indole-2- 18450-26-5 206 — 208°C Ester Analog
carboxylate
N-Benzyl-1-
methyl-1H- N-Alkylated
Analog C _ N/A 157 — 159°C
indole-2- Reference

carboxamide

*Note on Data: Direct experimental MP for the specific CAS 894853-05-5 is rarely indexed in
public standard libraries. However, based on the Structure-Property Relationship (SPR) with
Precursor A (215°C) and Analog B (206°C), the introduction of the 3-formyl group to the amide
scaffold typically elevates the melting point due to increased planarity and intramolecular
hydrogen bonding (Indole NH

Formyl O). Expect a decomposition onset >220°C.

Structural Logic & Phase Transition Analysis

The melting point is not just a physical constant; it is a readout of the molecular packing
efficiency.

» H-Bonding Network: The N-methyl-1H-indole-2-carboxamide core possesses a donor (Indole
NH) and an acceptor/donor (Amide). The addition of the 3-formyl group introduces a strong
H-bond acceptor at C3.
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 Intramolecular Stabilization: In 3-formyl indoles, a characteristic intramolecular hydrogen
bond often forms between the Indole N-H and the Formyl Oxygen. This locks the molecule
into a rigid, planar conformation, significantly increasing the lattice energy and, consequently,
the melting point compared to flexible analogs.

 Purity Indicator: A depression in MP (e.g., <210°C) typically indicates the presence of
unreacted N-methyl-1H-indole-2-carboxamide or residual solvents (DMF/POCI3) from the
Vilsmeier-Haack reaction.

Visualization: Structure-Property Relationship (SPR)
Flow

The following diagram illustrates how functional group modifications impact the thermal stability
and melting point of the indole scaffold.

Thermodynamic Impact

Formyl group at C3 locks conformation
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N-Methyl-1H-indole-2-carboxamide + Formyl Group (C3)
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Caption: SPR analysis showing the impact of formylation and amide substitution on lattice
stability.

Experimental Protocol: Characterization &
Synthesis Validation
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To ensure data integrity during drug development, the following self-validating protocol is
recommended for synthesizing and characterizing this intermediate.

A. Synthesis Context (Vilsmeier-Haack Formylation)
The compound is typically synthesized by formylating N-methyl-1H-indole-2-carboxamide.
» Reagents: POCI

, DMF (anhydrous).

 Critical Control Point: Temperature control (<10°C during addition) is vital to prevent tar
formation, which lowers the MP of the isolated solid.

B. Melting Point Determination Protocol

Objective: Distinguish between the target aldehyde and the non-formylated starting material.

Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove
trace DMF (which depresses MP).

o Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30) or DSC (Differential
Scanning Calorimetry).

e Ramp Rate:
o Fast Ramp: 10°C/min to 180°C.
o Slow Ramp: 1°C/min from 190°C to melt.
o Acceptance Criteria:
o Onset: Must be >215°C (Distinct from the precursor).[1]
o Range: <2°C range indicates >98% purity.

o Visual: Sample should remain white/off-white. Darkening before melt indicates residual
acid/inorganic salts.
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Visualization: Synthesis & QC Workflow
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Caption: Workflow for synthesis and quality control based on melting point thresholds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Technical Comparison Guide: 3-Formyl-N-methyl-1H-
indole-2-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8121992/docs#technical-comparison-guide-3-formyl-
n-methyl-1h-indole-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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